![molecular formula C8H18ClNO2S B1518712 2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride CAS No. 1171451-28-7](/img/structure/B1518712.png)
2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride
Overview
Description
“2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is a chemical compound with the CAS Number: 1171451-28-7 . It has a molecular weight of 227.76 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is C8H18ClNO2S . The monoisotopic mass is 227.074677 Da .Physical And Chemical Properties Analysis
“2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Sulfanyl Group Applications in Drug Design
Sulfanyl groups are pivotal in medicinal chemistry, contributing to drug design due to their biochemical reactivity and ability to engage in hydrogen bonding, which can enhance drug-target interactions. For instance, sulfonoglycolipids showing the presence of a sulfonate group S-linked to a hexosyl ring indicate the structural diversity and bioactive potential of sulfanyl-containing compounds (Sassaki, Gorin, Tischer, & Iacomini, 2001).
Catalysis and Chemical Synthesis
In the realm of synthetic chemistry, compounds featuring ethyl chains and sulfanyl groups often play roles as intermediates. For example, the synthesis of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids underlines the importance of such structures in creating pharmacologically relevant molecules, demonstrating the utility of sulfanyl groups in facilitating chemical transformations (Rudyakova, Evstaf’eva, Rozentsveig, Mirskova, & Levkovskaya, 2006).
Material Science and Photocatalysis
Research into photocatalytic materials has explored sulfanyl derivatives for environmental applications, including the degradation of pollutants. Photocatalytic oxidation studies on related sulfur-containing compounds, although not directly the specified chemical, highlight the broader implications of sulfanyl groups in environmental chemistry and material science applications (Martyanov & Klabunde, 2003).
Safety and Hazards
properties
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-3-9(4-2)5-6-12-7-8(10)11;/h3-7H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMITNCEQWBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Diethylamino)ethyl]sulfanyl}acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.